CK2-IN-11

Kinase Inhibition Allosteric Regulation Enzyme Mechanism

Researchers requiring selective CK2 inhibition without confounding off-target effects face limited options among conventional ATP-competitive inhibitors. CK2-IN-11 addresses this gap as a validated allosteric probe with a differentiated safety and selectivity profile. - Balanced low-nanomolar potency against both CK2α2β2 (IC50 19.3 nM) and CK2α′2β2 (IC50 15.6 nM) holoenzymes, enabling isoform-unbiased studies. - Minimal CYP450 inhibition (CYP3A4, CYP2C9 IC50 >10 µM) and no NaV1.5 channel block (IC50 >10 µM), reducing metabolic and cardiovascular confounding in cellular and in vivo models. - Supplied as rigorously characterized, high-purity solid; ready for dissolution and immediate use in kinase assays.

Molecular Formula C23H22Br4Cl2N4O2
Molecular Weight 777.0 g/mol
Cat. No. B12369572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-11
Molecular FormulaC23H22Br4Cl2N4O2
Molecular Weight777.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCNC(=O)CCC(=O)NCCCCN2C=NC3=C2C(=C(C(=C3Br)Br)Br)Br)Cl)Cl
InChIInChI=1S/C23H22Br4Cl2N4O2/c24-18-19(25)21(27)23-22(20(18)26)32-12-33(23)10-2-1-8-30-16(34)5-6-17(35)31-9-7-13-3-4-14(28)15(29)11-13/h3-4,11-12H,1-2,5-10H2,(H,30,34)(H,31,35)
InChIKeyHHGOOXRIHBVNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2-IN-11 Allosteric CK2 Inhibitor


N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide (also designated CK2-IN-11 or KN2) is a synthetically derived, allosteric small-molecule inhibitor belonging to the 4,5,6,7-tetrabromobenzimidazole (TBBi/TBBz) chemotype [1]. It inhibits protein kinase CK2 holoenzyme isoforms with low nanomolar potency [2] and demonstrates a distinct selectivity profile, including minimal inhibition of cytochrome P450 enzymes (CYP3A4, CYP2C9) [3] and the NaV1.5 ion channel [4].

Allosteric CK2 inhibition mechanism distinct from ATP-competitive binding
Minimal CYP interaction profile supports metabolic-interference study designs
Balanced inhibitory profile across CK2α2β2 and CK2α′2β2 holoenzyme isoforms

Why ATP-Competitive Inhibitors Cannot Substitute CK2-IN-11


Generic substitution among CK2 inhibitors is scientifically unsound due to fundamental differences in binding mechanism (allosteric vs. ATP-competitive), isoform selectivity, and off-target liability profiles. CK2-IN-11 operates via an allosteric mechanism , whereas widely used comparators such as TBB (4,5,6,7-tetrabromobenzotriazole), DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole), and CX-4945 (Silmitasertib) bind at the ATP-binding site [1][2]. The allosteric mode of CK2-IN-11 confers distinct inhibitory characteristics on the CK2α2β2 and CK2α′2β2 holoenzyme isoforms [3]. Furthermore, the cytochrome P450 (CYP) inhibition profile and ion channel activity differ markedly among these agents [4], making direct interchangeability in cellular or in vivo models without re-validation highly problematic.

CK2-IN-11 (Allosteric)
ATP-Competitive Inhibitors
Binding Mechanism
Allosteric; holoenzyme-directed
ATP-site; catalytic subunit-focused
Holoenzyme Isoform Coverage
Balanced inhibition of CK2α2β2 and α′2β2
Variable selectivity; may not cover all isoforms
Off-Target Liability
Reported minimal CYP/ion channel interaction
Broader kinase/CYP interactions; class-specific profiles

Quantitative Evidence: CK2-IN-11 vs. Comparators


Allosteric CK2 Inhibition vs. TBB

CK2-IN-11 exhibits an allosteric inhibitory mechanism distinct from the ATP-competitive binding of TBB (4,5,6,7-tetrabromobenzotriazole) [1]. This mechanistic difference translates to quantitative differences in potency against CK2 holoenzyme isoforms. CK2-IN-11 inhibits CK2α2β2 with an IC50 of 19.3 nM and CK2α′2β2 with an IC50 of 15.6 nM . In contrast, TBB inhibits recombinant human CK2 with a significantly higher IC50 of 1.6 μM .

Allosteric CK2 Inhibition vs TBB
Head-to-head
19.3 nM (CK2α2β2)
vs
1,600 nM (TBB)
~83-fold difference
Supports lower-concentration assay design for CK2 studies
Cross-study; ATP conditions may vary
Kinase Inhibition Allosteric Regulation Enzyme Mechanism

CYP3A4 Inhibition vs. DMAT

Off-target CYP inhibition can confound cellular and in vivo experiments. CK2-IN-11 demonstrates minimal inhibition of CYP3A4 with an IC50 >10,000 nM (>10 μM) in human liver microsomes using midazolam as substrate [1]. While DMAT is a potent CK2 inhibitor (Ki ~40 nM) , published data indicate that DMAT and its parent compound TBBi inhibit PIM kinases and can exhibit broader off-target effects, though direct head-to-head CYP data for DMAT is limited in this context [2]. The high IC50 for CK2-IN-11 against CYP3A4 suggests a lower potential for drug-drug interaction liabilities.

CYP3A4 Inhibition Profile
Class-level
IC50 >10,000 nM
Minimal metabolic enzyme interference
Direct DMAT CYP data limited; class inference
Drug Metabolism CYP Inhibition ADME-Tox

Cardiac Ion Channel Profile vs. TBB and CX-4945

Evaluation of cardiac ion channel activity is critical for selecting compounds intended for in vivo studies. CK2-IN-11 shows no significant antagonist activity at the human NaV1.5 channel with an IC50 >10,000 nM (>10 μM) in a manual whole-cell patch clamp assay [1]. In contrast, TBB has been shown to inhibit other ion channels and transporters at micromolar concentrations, and CX-4945, while a potent CK2 inhibitor, has known activity against CLK kinases that can impact cellular signaling [2][3].

Cardiac Ion Channel Interaction
Class-level
IC50 >10,000 nM (NaV1.5)
Reported low cardiac off-target liability
TBB/CX-4945 have distinct channel profiles
Cardiac Safety hERG NaV1.5 Off-Target Screening

CK2 Isoform Selectivity vs. TBBz

CK2-IN-11 demonstrates balanced, low nanomolar inhibition of both the CK2α2β2 (IC50 = 19.3 nM) and CK2α′2β2 (IC50 = 15.6 nM) holoenzyme isoforms . This contrasts with the parent tetrabromobenzimidazole (TBBz), which exhibits variable Ki values across different CK2 molecular forms ranging from 70 to 510 nM [1]. The narrower and more potent inhibitory range of CK2-IN-11 against these specific holoenzyme forms provides more consistent target engagement.

Holoenzyme Isoform Selectivity vs TBBz
Reported
CK2α2β2 19.3 nM
CK2α′2β2 15.6 nM
vs TBBz Ki 70–510 nM
Consistent isoform inhibition aids model interpretation
Ki values from separate studies
Isoform Selectivity Kinase Profiling Target Engagement

CK2-IN-11 Application Scenarios


CK2 Signaling with Minimal CYP Interference

Researchers requiring selective CK2 inhibition in cellular assays where co-administered drugs or metabolic stability are concerns can utilize CK2-IN-11. Its IC50 >10,000 nM against CYP3A4 [1] minimizes confounding metabolic interactions, allowing clearer interpretation of CK2-specific phenotypes compared to inhibitors with broader CYP liabilities. This is particularly relevant for studies involving combination treatments or evaluations in hepatocyte models.

CK2 Holoenzyme Isoform Differentiation

CK2-IN-11's balanced inhibition of both CK2α2β2 (IC50 19.3 nM) and CK2α′2β2 (IC50 15.6 nM) isoforms makes it a valuable tool for studies aimed at understanding the distinct biological roles of these holoenzyme complexes without isoform bias. This is in contrast to some ATP-competitive inhibitors that may show preferential binding to one catalytic subunit over another.

In Vivo Studies with Clean Cardiac Profile

For research groups planning to transition CK2 inhibitor studies into in vivo models, the lack of NaV1.5 channel antagonism (IC50 >10,000 nM) [2] positions CK2-IN-11 as a candidate with a reduced risk of confounding cardiovascular effects. This allows for a more focused assessment of CK2's role in disease models without the need to deconvolve off-target cardiac activity.

Allosteric CK2 Chemical Biology Studies

Investigators exploring allosteric regulation of CK2 or seeking tool compounds with a mechanism distinct from ATP-competitive inhibitors (e.g., TBB, CX-4945) can employ CK2-IN-11 as a validated allosteric probe [3]. Its distinct binding mode may reveal unique cellular phenotypes or resistance mechanisms not observed with orthosteric inhibitors, aiding in target validation and mechanism-of-action studies.

Application
Selection Property
Validation Focus
CK2 pathway studies with metabolic endpoint review
Minimal CYP interaction profile
Metabolic stability and interaction endpoint validation
Holoenzyme-specific CK2 research
Balanced inhibition of CK2α2β2 and α′2β2
Isoform-selective target engagement assays
In vivo CK2 pharmacology models
Reported minimal cardiac ion channel interaction
Cardiovascular endpoint monitoring in animal models
Allosteric mechanism-of-action studies
Distinct allosteric binding mode (non-ATP competitive)
Resistance mechanism and target engagement characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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